molecular formula C17H17NO5 B8567074 Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate

Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate

Cat. No.: B8567074
M. Wt: 315.32 g/mol
InChI Key: GQNCXSVKEHTHBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate typically involves a multi-step reaction process. One common method includes the use of triethylamine and palladium diacetate as catalysts, along with 1,3-bis(diphenylphosphino)propane and N,N-dimethylformamide as solvents . The reaction is carried out at temperatures ranging from 20°C to 80°C for about 18.5 hours, followed by a second step at 130°C for 0.67 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

IUPAC Name

methyl 4-acetyloxy-6-methyl-5-phenylmethoxypyridine-3-carboxylate

InChI

InChI=1S/C17H17NO5/c1-11-15(22-10-13-7-5-4-6-8-13)16(23-12(2)19)14(9-18-11)17(20)21-3/h4-9H,10H2,1-3H3

InChI Key

GQNCXSVKEHTHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

After a solution of the compound 5 (19.1 g, 70 mmol) in acetic anhydride (134 ml) was stirred at 130° C. for 40 minutes, the solvent was distilled off under reduced pressure to obtain 4-acetoxy-5-benzyloxy-6-methyl-nicotinic acid methyl ester 6 (19.9 g, 90%) as a flesh colored crystal.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
134 mL
Type
reactant
Reaction Step One

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